molecular formula C19H25N5O3S2 B6519594 N-(4-methyl-1,3-thiazol-2-yl)-2-({1-[2-(morpholin-4-yl)ethyl]-2-oxo-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)acetamide CAS No. 896366-06-6

N-(4-methyl-1,3-thiazol-2-yl)-2-({1-[2-(morpholin-4-yl)ethyl]-2-oxo-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)acetamide

Cat. No.: B6519594
CAS No.: 896366-06-6
M. Wt: 435.6 g/mol
InChI Key: JQQLKRIRTXFGGU-UHFFFAOYSA-N
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Description

N-(4-methyl-1,3-thiazol-2-yl)-2-({1-[2-(morpholin-4-yl)ethyl]-2-oxo-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)acetamide is a structurally complex molecule featuring multiple pharmacologically relevant moieties:

  • Thiazole ring: A 4-methyl-substituted 1,3-thiazole, known for enhancing bioavailability and metabolic stability in drug design .
  • Morpholine-ethyl side chain: Introduced to modulate solubility and target interactions, morpholine derivatives are common in kinase inhibitors .
  • Sulfanyl-acetamide linker: The thioether bond (sulfanyl group) enhances chemical stability and facilitates interactions with cysteine residues in enzymatic pockets .

This compound was synthesized via a multi-step protocol involving:

Acylation of 5-(4-R-benzyl)thiazol-2-ylamines with chloroacetyl chloride to form intermediates.

Reaction with sulfur and morpholine to introduce the thioether and morpholine moieties .

Properties

IUPAC Name

N-(4-methyl-1,3-thiazol-2-yl)-2-[[1-(2-morpholin-4-ylethyl)-2-oxo-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N5O3S2/c1-13-11-29-18(20-13)21-16(25)12-28-17-14-3-2-4-15(14)24(19(26)22-17)6-5-23-7-9-27-10-8-23/h11H,2-10,12H2,1H3,(H,20,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQQLKRIRTXFGGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=N1)NC(=O)CSC2=NC(=O)N(C3=C2CCC3)CCN4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25N5O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Biological Activity (Hypothesized)
Target Compound C₁₉H₂₄N₆O₃S₂ 456.56 Thiazole, cyclopenta[d]pyrimidinone, morpholine Kinase inhibition, antimicrobial
3-({5-[(2-amino-1,3-thiazol-4-yl)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-N-(phenyl)propanamide C₁₄H₁₄N₆O₂S₂ 362.43 Oxadiazole, thiazole, sulfanyl linker Antibacterial, anti-inflammatory
2-(6,6-Dimethyl-4-(methylsulfonyl)-2-oxomorpholin-3-yl)-N-(4-isopropylphenyl)acetamide C₁₉H₂₈N₂O₅S 396.50 Morpholinone, sulfonyl, acetamide Analgesic, anti-inflammatory
2-[[3-(4-methylphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide C₁₉H₁₈N₆O₂S₃ 474.59 Thienopyrimidinone, thiadiazole, sulfanyl Anticancer, antiviral

Key Observations :

  • The target compound’s cyclopenta[d]pyrimidinone core distinguishes it from analogs with thieno[3,2-d]pyrimidinone (e.g., ) or morpholinone scaffolds (e.g., ).
  • The morpholine-ethyl side chain enhances solubility compared to simpler alkyl or aryl substitutions in other acetamides .

Pharmacological Hypotheses

  • Kinase Inhibition: The cyclopenta[d]pyrimidinone core may mimic ATP-binding motifs in kinases, similar to imatinib derivatives .
  • Antimicrobial Activity : Sulfanyl linkers in thiazole-containing compounds (e.g., ) correlate with disruption of bacterial thioredoxin reductase .
  • Solubility Advantages: Morpholine-ethyl substitution improves aqueous solubility compared to non-polar analogs, enhancing bioavailability .

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